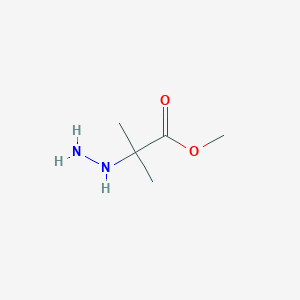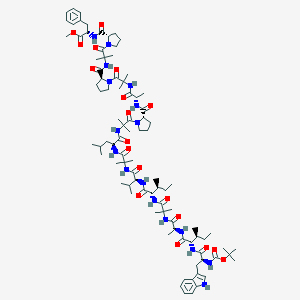
Zervamicin A1-16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibiotics play a vital role in the field of scientific research, especially in the study of microbiology. Among the various antibiotics, Zervamicin A1-16 is a promising compound that has gained attention due to its unique properties.
作用机制
Zervamicin A1-16 exerts its antibacterial activity by disrupting the bacterial membrane. It binds to the lipid bilayer of the membrane and forms channels that allow the leakage of ions and other cellular components. This disruption leads to the death of the bacterial cell. Zervamicin A1-16 has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria.
生化和生理效应
Zervamicin A1-16 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by disrupting their membrane integrity. It also has a synergistic effect when used in combination with other antibiotics. Zervamicin A1-16 has been shown to have low toxicity towards mammalian cells, making it a promising compound for further development.
实验室实验的优点和局限性
Zervamicin A1-16 has several advantages for use in lab experiments. It is a highly potent antibiotic that is effective against a wide range of bacteria. It has low toxicity towards mammalian cells, making it a safe compound to use in experiments. However, Zervamicin A1-16 has some limitations. It is a cyclic polypeptide that is difficult to synthesize, making it expensive. It also has poor solubility in aqueous solutions, which limits its use in certain experiments.
未来方向
Zervamicin A1-16 has several potential future directions for research. One area of interest is the development of analogs of Zervamicin A1-16 with improved properties. Another area of interest is the use of Zervamicin A1-16 as a tool for studying the interactions between lipids and proteins in biological membranes. Additionally, Zervamicin A1-16 has potential as a therapeutic agent for the treatment of bacterial infections.
Conclusion:
In conclusion, Zervamicin A1-16 is a promising antibiotic with unique properties that make it an attractive compound for scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. With its potential for future development, Zervamicin A1-16 is a compound worth further investigation.
合成方法
Zervamicin A1-16 is a cyclic polypeptide antibiotic that is produced by the bacterium Micromonospora. The synthesis of Zervamicin A1-16 involves the fermentation of Micromonospora in a nutrient-rich medium. The resulting culture broth is then extracted with organic solvents, and the crude extract is purified by various chromatographic techniques. The final product is obtained as a white powder with a purity of more than 95%.
科学研究应用
Zervamicin A1-16 has a wide range of applications in scientific research. It is primarily used as an antibiotic for the treatment of bacterial infections. However, its unique properties make it an attractive compound for various other applications. Zervamicin A1-16 has been used as a tool for studying the structure and function of bacterial membranes. It has also been used as a probe for studying the interactions between lipids and proteins in biological membranes.
属性
CAS 编号 |
111908-11-3 |
|---|---|
产品名称 |
Zervamicin A1-16 |
分子式 |
C90H139N17O19 |
分子量 |
1763.2 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C90H139N17O19/c1-25-51(7)66(98-70(110)60(96-84(124)126-85(11,12)13)47-56-48-91-58-38-31-30-37-57(56)58)75(115)93-54(10)68(108)100-87(16,17)80(120)99-67(52(8)26-2)76(116)97-65(50(5)6)77(117)104-86(14,15)79(119)95-59(45-49(3)4)71(111)102-89(20,21)82(122)105-42-32-39-62(105)72(112)92-53(9)69(109)101-88(18,19)81(121)107-44-34-41-64(107)74(114)103-90(22,23)83(123)106-43-33-40-63(106)73(113)94-61(78(118)125-24)46-55-35-28-27-29-36-55/h27-31,35-38,48-54,59-67,91H,25-26,32-34,39-47H2,1-24H3,(H,92,112)(H,93,115)(H,94,113)(H,95,119)(H,96,124)(H,97,116)(H,98,110)(H,99,120)(H,100,108)(H,101,109)(H,102,111)(H,103,114)(H,104,117)/t51-,52-,53-,54-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |
InChI 键 |
BDRNGIBQDOUEHT-LQAFYBHPSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)OC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)(C)C(=O)N2CCCC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)OC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |
规范 SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)(C)C(=O)N2CCCC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)OC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |
其他 CAS 编号 |
111908-11-3 |
序列 |
WIAXIVXLXPAXPXPF |
同义词 |
zervamicin A1-16 Zrv-A1-16 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



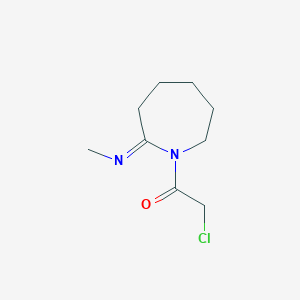
![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)
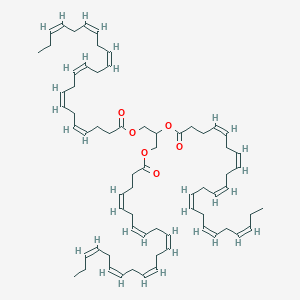
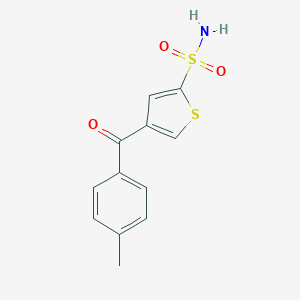
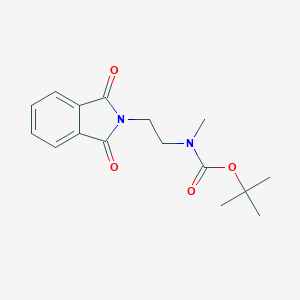
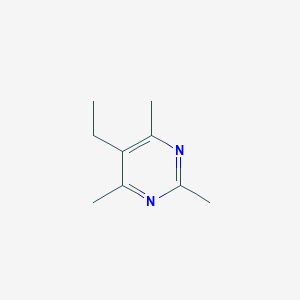
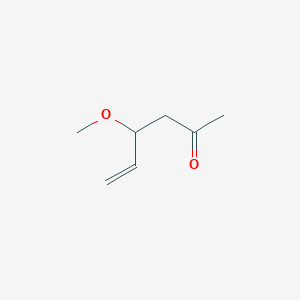
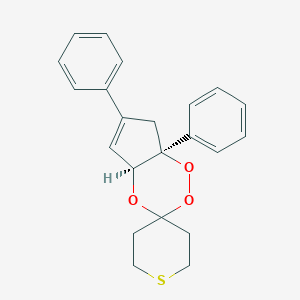
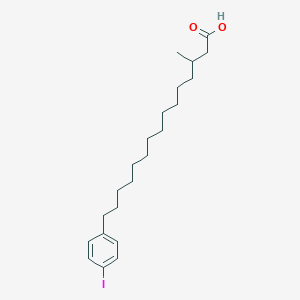
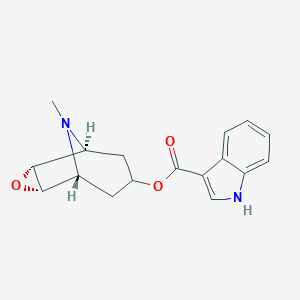
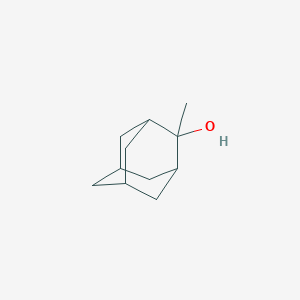

![2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B56299.png)
